molecular formula C15H19NO6 B3057231 Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester CAS No. 77856-51-0

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester

Cat. No.: B3057231
CAS No.: 77856-51-0
M. Wt: 309.31 g/mol
InChI Key: GCARTCPMCGRKDU-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester is a chemical compound with the molecular formula C15H19NO6 and a molecular weight of 309.31 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester typically involves the esterification of pentanedioic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where pentanedioic acid derivatives are reacted with methanol under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, 1,5-dimethyl ester
  • Dimethyl 3-(((benzyloxy)carbonyl)amino)pentanedioate

Uniqueness

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester is unique due to its specific ester groups and the phenylmethoxycarbonyl moiety, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds .

Properties

IUPAC Name

dimethyl 3-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-20-13(17)8-12(9-14(18)21-2)16-15(19)22-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARTCPMCGRKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455192
Record name Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77856-51-0
Record name Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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